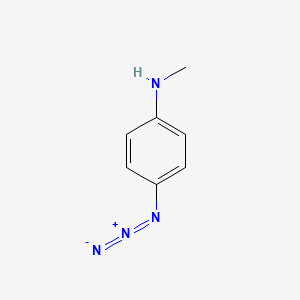
N-Methyl-4-azidoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-azidoaniline is a chemical compound that is a derivative of aniline. It contains an azido group (-N3) and a methyl group (-CH3) attached to the aniline molecule . It is suitable for use in the preparation of photo-reactive polymers . The linear formula of this compound is N3C6H4NH2 · HCl .
Mechanism of Action
Target of Action
4-Azido-N-methylaniline, also known as N-Methyl-4-azidoaniline, is a derivative of aniline, which is a primary aromatic amineAnilines are generally involved in various chemical reactions, including electrophilic aromatic substitutions .
Mode of Action
The mode of action of 4-Azido-N-methylaniline is primarily through its interaction with other compounds in chemical reactions. For instance, N-methylaniline derivatives are formed as a result of aniline methylation by methanol dehydration products or as a result of alkylation by formaldehyde or methoxy groups on basic zeolites .
Biochemical Pathways
Anilines, in general, are involved in several biochemical processes, such as cellular signaling pathways and metabolism .
Result of Action
Anilines and their derivatives are known to participate in various chemical reactions, leading to the formation of new compounds with potential applications in industries such as dyes, pharmaceuticals, and polymers .
Action Environment
The action, efficacy, and stability of 4-Azido-N-methylaniline can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure. For instance, the methylation of anilines has been shown to occur under mechanochemical conditions, indicating that physical forces can influence the reaction .
Advantages and Limitations for Lab Experiments
N-Methyl-4-azidoaniline has several advantages for use in lab experiments. It is a stable and highly reactive compound that can be easily synthesized. It can be activated using UV light, which allows for precise control over its binding to biomolecules. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its binding to biomolecules can be non-specific.
Future Directions
There are several future directions for the use of N-Methyl-4-azidoaniline in scientific research. One area of interest is the development of new methods for the selective labeling of biomolecules using this compound. Another area of interest is the use of this compound in the study of protein dynamics and conformational changes. Additionally, this compound may have potential applications in drug discovery and development, particularly in the identification of new targets for cancer therapy.
In conclusion, this compound is a highly reactive and stable compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the study of biomolecules and their interactions. As research continues, this compound may have even more potential applications in various fields, including drug discovery and development.
Synthesis Methods
N-Methyl-4-azidoaniline can be synthesized using several methods, including the reaction of N-methylaniline with sodium azide, the reaction of N-methylaniline with nitrous acid followed by reaction with sodium azide, and the reaction of N-methylaniline with sodium nitrite followed by reaction with sodium azide. These methods yield high purity this compound, which can be used in various applications.
Scientific Research Applications
N-Methyl-4-azidoaniline has been used in various scientific research applications, including photoaffinity labeling, cross-linking, and bioorthogonal chemistry. It has been used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. This compound has also been used to study the structure and function of enzymes, receptors, and other biomolecules.
Safety and Hazards
The safety data sheet for N-Methyl-4-nitroaniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye irritation, and respiratory irritation . It is reasonable to assume that N-Methyl-4-azidoaniline could have similar hazards due to its structural similarity.
properties
IUPAC Name |
4-azido-N-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-9-6-2-4-7(5-3-6)10-11-8/h2-5,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNLGZUMKBZHBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)
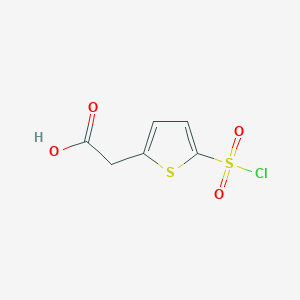
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)
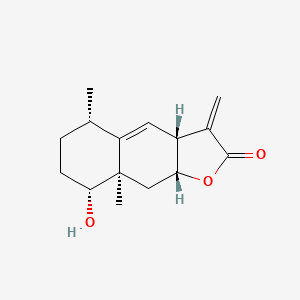
![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

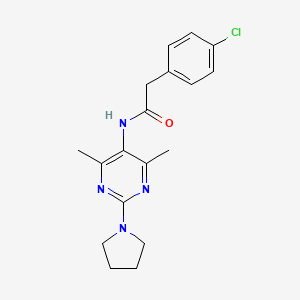
![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)
![Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2395752.png)
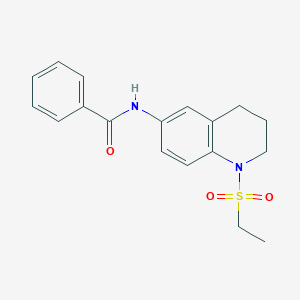
![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)
![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)
